molecular formula C18H24O2 B1631863 12-Hydroxyisobakuchiol CAS No. 178765-55-4

12-Hydroxyisobakuchiol

Cat. No. B1631863
M. Wt: 272.4 g/mol
InChI Key: GWTVXRIOJRNDCM-UGFQGZRZSA-N
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Description

12-Hydroxyisobakuchiol is a meroterpene derivative and a natural product . It can be isolated from the leaves of Psoralea glandulosa . The molecular weight is 272.38 and the formula is C18H24O2 .


Synthesis Analysis

Bakuchiol, a natural meroterpenoid from which 12-Hydroxyisobakuchiol is derived, is extracted from Psoralea corylifolia . It’s highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications .


Molecular Structure Analysis

The molecular structure of 12-Hydroxyisobakuchiol is represented by the SMILES string: OC1=CC=C (C=C1)/C=C/ [C@] (C=C) (CCC (C ©=C)O)C .


Chemical Reactions Analysis

While specific chemical reactions involving 12-Hydroxyisobakuchiol are not mentioned in the search results, the related compound bakuchiol has been studied for various chemical routes and late-stage functionalization (LSF) approaches .

Scientific Research Applications

  • Antibacterial : Bakuchiol has shown activity against numerous Gram-positive and Gram-negative oral pathogens . It was able to inhibit the growth of Streptococcus mutans under a range of sucrose concentrations, pH values and in the presence of organic acids in a temperature-dependent manner and also inhibited the growth of cells adhered to a glass surface .

  • Bone Protection : One study in rats suggested that Bakuchiol and ethanol extracts of the Chinese medicinal plant Psoralea corylifolia could protect against bone loss .

  • Retinol-like Functionality : Despite having no structural resemblance to retinol, Bakuchiol was found to have retinol functionality through retinol-like regulation of gene expression . In 2018, a randomized, double-blind, 12-week clinical study with 44 volunteers demonstrated that Bakuchiol is comparable with retinol in its ability to improve photoaging (wrinkles, hyperpigmentation) but has a better skin tolerance .

  • Anti-ageing : Bakuchiol is generating a lot of interest in the skincare world because of its retinol-like functionality . Bakuchiol is found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 12-Hydroxyisobakuchiol suggests that in case of contact with eyes or skin, flush with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately .

Future Directions

Bakuchiol, from which 12-Hydroxyisobakuchiol is derived, has been reported to possess a broad range of biological and pharmacological properties and is considered as a leading biomolecule . It is highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications . This suggests potential future directions for research and development involving 12-Hydroxyisobakuchiol.

properties

IUPAC Name

4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTVXRIOJRNDCM-UGFQGZRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxyisobakuchiol

CAS RN

178765-55-4
Record name 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178765-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
X Lin, BB Li, L Zhang, HZ Li, X Meng, YY Jiang, HS Lee… - Fitoterapia, 2018 - Elsevier
… The known compounds were identified as 12-hydroxyisobakuchiol (2) [10], meroterpenoid (3) [11], 13-diolbakuchiol (4) [11] and 2-hydroxy-Δ 3 -bakuchiol (5) [7], 13-ethoxyisobakuchio (…
Number of citations: 16 www.sciencedirect.com
N Gupta, A Qayum, S Singh, S Mujwar… - …, 2022 - Wiley Online Library
… (12), 26 bavachin (13) 27 and 12-hydroxyisobakuchiol (14). Their structures are shown in … A meroterpene analog, 12-hydroxyisobakuchiol (14) exhibited significant cytotoxic effects …
A Madrid Villegas, K Díaz Peralta… - Natural product …, 2015 - Taylor & Francis
The resinous exudate, three meroterpenes, namely bakuchiol (1), 3-hydroxybakuchiol (2), 12-hydroxyisobakuchiol (3), and one furanocoumarin, psoralen (4), were isolated from the …
Number of citations: 17 www.tandfonline.com
LC Lin, CJ Chou - The Chinese Pharmaceutical Journal, 2003 - airitilibrary.com
Two meroterpenes bakuchiol and 12-hydroxyisobakuchiol, and three C-glucosylflavonoids, saponaretin, isoorientin and isoaffinetin together with other constituents plumbagin, …
Number of citations: 12 www.airitilibrary.com
F Zhang, Z Qiu, Z Yao, M Wong, X Yao, Y Dai - Fitoterapia, 2016 - Elsevier
Bakuchiol, the main active component of Psoralea corylifolia, showed a range of significant pharmacological activities, including antimicrobial, antiinflammatory, reduction of bone loss …
Number of citations: 18 www.sciencedirect.com
S Yin, CQ Fan, L Dong, JM Yue - Tetrahedron, 2006 - Elsevier
… The key intermediate v (12-hydroxyisobakuchiol 11 ), a mixture of two isomers 4v and 5v, was also isolated in the current research. The intermediates 4v and 5v could be transformed to …
Number of citations: 72 www.sciencedirect.com
CC Li, TL Wang, ZQ Zhang, WQ Yang… - Evidence-Based …, 2016 - hindawi.com
… (74), 12-hydroxyisobakuchiol (81), and cyclobakuchiols A and B (84 and 85, resp.), were isolated from P. glandulosa [49, 58, 59]. Among them, 12-hydroxyisobakuchiol (81) was also …
Number of citations: 30 www.hindawi.com
Y Hao, XL Luo, M Wang, R Liu, W Zhang… - Natural Product …, 2023 - Taylor & Francis
… V (3), and amarantholidoside IV (5), two farnesane sesquiterpenoids schensianol A (6) and negunfurol (7), and two known meroterpenoids bakuchiol (8) and 12-hydroxyisobakuchiol (9)…
Number of citations: 4 www.tandfonline.com
C Labbé, F Faini, J Coll, JD Connolly - Phytochemistry, 1996 - Elsevier
… Compound 5 is, therefore, 12-hydroxyisobakuchiol. The side chains of 6 and its monoacetate 6Ae contain a tertiary alcohol (Z'ma x 3404 cm- ~), a new disubstituted double bond (6 n …
Number of citations: 77 www.sciencedirect.com
K Ganesan, S Gani - American Journal of Phytomedicine and …, 2013 - academia.edu
… metroterpenes, such as bakuchiol and 12-hydroxyisobakuchiol;102 Cglucosylflavonoids and saponaretin.The various fractions of petroleum ether, chloroform, ethyl acetate and n-…
Number of citations: 36 www.academia.edu

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